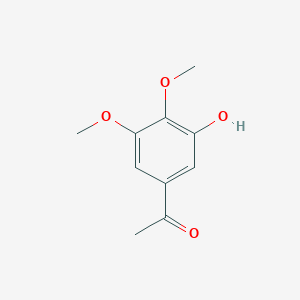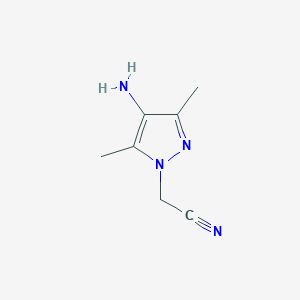
1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
1-(4-Fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid (FPCA) is an organic compound with a unique structure and properties. FPCA is a heterocyclic aromatic compound, containing both a pyrazole ring and a carboxylic acid group. FPCA is a useful building block for a range of organic molecules, due to its high reactivity and stability. It is also a valuable compound for pharmaceutical and agrochemical applications.
Applications De Recherche Scientifique
1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has been studied extensively for its potential applications in scientific research. It has been used as a building block for the synthesis of a variety of organic molecules, such as heterocyclic compounds, polymers, and pharmaceuticals. 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has also been used to study the mechanism of action of drugs, as well as the biochemical and physiological effects of drugs on the body. 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has also been used in the development of new materials, such as catalysts and biodegradable polymers.
Mécanisme D'action
The mechanism of action of 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is not yet fully understood. However, it is believed that 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid also binds to certain receptors in the body, such as the serotonin receptor, and may have an effect on the release of neurotransmitters.
Biochemical and Physiological Effects
1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has also been shown to bind to the serotonin receptor, which may affect the release of neurotransmitters. In addition, 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid has several advantages for laboratory experiments. It is a relatively stable compound, with a high reactivity and low toxicity. In addition, 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is a versatile building block, which can be used to synthesize a variety of organic molecules. However, 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid is not without its limitations. It is a relatively expensive compound, and its synthesis requires the use of hazardous chemicals.
Orientations Futures
The potential applications of 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid are numerous, and there are many future directions for research. For example, further research could be done on the mechanism of action of 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid, as well as its biochemical and physiological effects. In addition, 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid could be used as a building block to synthesize new materials, such as catalysts and biodegradable polymers. Finally, 1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid could be used to develop new drugs and pharmaceuticals.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-5-propan-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-8(2)12-11(13(17)18)7-15-16(12)10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHZVKBRJOQRCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3375755.png)











